

Spectroscopic data for 1-Cyclobutylpiperazine dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Cyclobutylpiperazine dihydrochloride

Cat. No.: B1486704

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Cyclobutylpiperazine Dihydrochloride**

Introduction

1-Cyclobutylpiperazine dihydrochloride (CAS No. 799557-65-6) is a disubstituted piperazine derivative that serves as a valuable building block in medicinal chemistry and drug development.^[1] Its rigid cyclobutyl group and the versatile piperazine core make it a key intermediate in the synthesis of novel compounds, particularly within the development of protein degraders.^[1] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a detailed analysis of the expected spectroscopic data for **1-Cyclobutylpiperazine dihydrochloride**, offering researchers a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As experimental spectra for this specific compound are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust interpretive guide.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is the foundation for interpreting its spectral data. The dihydrochloride salt form means both nitrogen atoms of the piperazine ring are protonated, significantly influencing the electronic environment and, consequently, the spectroscopic output.

Molecular Formula: C₈H₁₈Cl₂N₂[\[1\]](#) Molecular Weight: 213.15 g/mol [\[1\]](#)

Caption: 2D Structure of **1-Cyclobutylpiperazine Dihydrochloride**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **1-Cyclobutylpiperazine dihydrochloride**, both ¹H and ¹³C NMR will provide definitive structural information.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: In the dihydrochloride salt, both piperazine nitrogens are protonated, creating N⁺-H groups. These protons are acidic and their signals can be broad and may exchange with deuterium if a protic solvent like D₂O or CD₃OD is used, leading to their disappearance from the spectrum. The protonation also causes significant deshielding (a downfield shift) of the adjacent protons on the piperazine ring compared to the free base.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **1-Cyclobutylpiperazine dihydrochloride** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure solubility.
- **Instrument:** A standard 400 MHz NMR spectrometer is sufficient for routine characterization. [\[2\]](#)
- **Parameters:**
 - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30').

- Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
- Analysis: Integrate the peaks to determine proton ratios and analyze multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling relationships.

Predicted ^1H NMR Data (400 MHz, D_2O)

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~3.6 - 3.8	Multiplet	9H	Piperazine ring CH ₂ , Cyclobutyl CH	Due to the complex coupling and overlapping signals of the symmetrical piperazine ring protons (deshielded by N ⁺) and the methine proton of the cyclobutyl group. In piperazine dihydrochloride itself, a singlet around 3.4 ppm is observed.[3] The cyclobutyl substituent breaks this symmetry, leading to more complex multiplets.
~2.2 - 2.4	Multiplet	2H	Cyclobutyl CH ₂ (α to methine)	These protons are adjacent to the methine carbon and will appear as a complex multiplet.
~1.8 - 2.0	Multiplet	4H	Cyclobutyl CH ₂ (β and γ to	The remaining four protons on

methine) the cyclobutyl ring are further from the electron-withdrawing piperazine group and thus appear more upfield.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides information on the unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons may be observed. The protonated nitrogens will cause a downfield shift for the adjacent piperazine carbons.

Experimental Protocol: ¹³C NMR Acquisition

- **Sample Preparation:** Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
- **Instrument:** A 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.
- **Parameters:**
 - **Pulse Program:** A standard proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
 - **Number of Scans:** 512-2048 scans are typically required due to the low natural abundance of ¹³C.
- **Analysis:** Identify the number of unique carbon signals and their chemical shifts.

Predicted ¹³C NMR Data (100 MHz, D₂O)

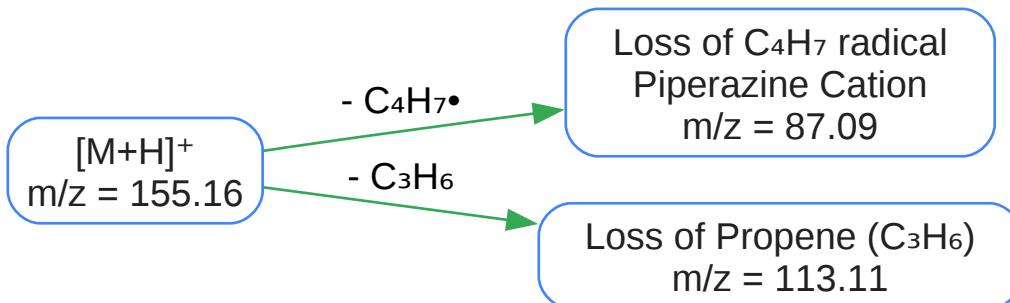
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~60 - 65	Cyclobutyl CH	The methine carbon attached directly to the nitrogen is significantly deshielded.
~45 - 50	Piperazine CH ₂ (adjacent to N-Cyclobutyl)	These two carbons are deshielded by the adjacent protonated nitrogen. In related piperazine salts, these signals appear around 42-55 ppm.[3]
~40 - 45	Piperazine CH ₂ (distant from N-Cyclobutyl)	These two carbons are also deshielded but are in a slightly different environment than the others.
~25 - 30	Cyclobutyl CH ₂ (α to methine)	Aliphatic carbons adjacent to the deshielded methine.
~15 - 20	Cyclobutyl CH ₂ (β to methine)	The single, most shielded carbon on the cyclobutyl ring.

Part 2: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a pre-charged molecule like a dihydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. The analysis will detect the cationic form of the molecule, which is the free base (1-Cyclobutylpiperazine) with one or two protons added. The most abundant ion observed will likely be the monoprotonated free base $[M+H]^+$.

Experimental Protocol: ESI-MS Acquisition

- **Sample Preparation:** Prepare a dilute solution (e.g., 10-100 μ g/mL) of the compound in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid to ensure ionization.
- **Instrument:** A Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.


- Parameters:
 - Ionization Mode: Positive ion mode.
 - Mass Range: Scan from m/z 50 to 500.
- Analysis: Identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[4]

Predicted Mass Spectrometry Data

m/z (Mass/Charge)	Ion	Rationale
155.1594	$[\text{C}_8\text{H}_{17}\text{N}_2]^+$ ($[\text{M}+\text{H}]^+$)	This corresponds to the monoprotonated molecular ion of the free base ($\text{C}_8\text{H}_{16}\text{N}_2$; MW = 154.14 g/mol). This is expected to be the base peak.
78.0818	$[\text{C}_8\text{H}_{18}\text{N}_2]^{2+}$ ($[\text{M}+2\text{H}]^{2+}$)	The diprotonated molecular ion may be observed at half the mass of the free base plus two protons.

Predicted Fragmentation Pathway

The primary fragmentation pathway involves the loss of the cyclobutyl group or the cleavage of the piperazine ring.

[Click to download full resolution via product page](#)

Caption: A plausible ESI-MS fragmentation pathway for 1-Cyclobutylpiperazine.

Part 3: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[\[5\]](#) For **1-Cyclobutylpiperazine dihydrochloride**, the most prominent feature will be the very broad and strong absorption associated with the N⁺-H stretching vibrations of the secondary ammonium salt. This often overlaps with the C-H stretching region.

Experimental Protocol: IR Spectrum Acquisition

- Sample Preparation: As the sample is a solid, it can be prepared as a potassium bromide (KBr) disc.[\[5\]](#)
 - Grind ~1 mg of the sample with ~100 mg of dry KBr powder.
 - Press the mixture into a transparent disc using a hydraulic press.
 - Alternatively, a mull can be prepared by grinding the solid with a drop of mineral oil (Nujol).[\[6\]](#)
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
- Analysis: Correlate absorption bands (in cm⁻¹) to specific functional group vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3000 - 2400	N ⁺ -H Stretch (Ammonium Salt)	Strong, very broad	This is the hallmark of an amine salt. The broadness is due to extensive hydrogen bonding. ^[3] This band will likely obscure the C-H stretches.
2950 - 2850	C-H Stretch (Aliphatic)	Medium-Sharp (on top of broad N-H)	Vibrations from the CH and CH ₂ groups of the cyclobutyl and piperazine rings. ^[7]
1600 - 1500	N-H Bend	Medium	Bending vibration of the N ⁺ -H bond.
1470 - 1450	C-H Bend (Scissoring)	Medium	Bending vibrations of the CH ₂ groups. ^[8]
1100 - 1000	C-N Stretch	Medium-Strong	Stretching vibration of the carbon-nitrogen single bonds.

Conclusion

The structural integrity of **1-Cyclobutylpiperazine dihydrochloride** can be confidently established through a combination of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the cyclobutyl and piperazine rings. ESI-MS will verify the molecular weight of the parent compound, and IR spectroscopy will provide definitive evidence of the ammonium salt functional groups. This guide provides a robust, predictive framework for researchers to interpret their own analytical data, ensuring the quality and identity of this important chemical building block.

References

- CP Lab Safety. **1-cyclobutylpiperazine dihydrochloride**, min 97%, 1 gram. [\[Link\]](#)
- PubChem. 1-Cyclopentylpiperazine dihydrochloride. [\[Link\]](#)

- LookChem. 1-Cyclobutyl-piperazine dihydrochloride. [\[Link\]](#)
- NIST WebBook. Piperazine dihydrochloride. [\[Link\]](#)
- Google Patents.
- Oregon State University. ¹³C NMR Chemical Shifts. [\[Link\]](#)
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines. [\[Link\]](#)
- The Royal Society of Chemistry. Infrared spectroscopy. [\[Link\]](#)
- Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [\[Link\]](#)
- NIST WebBook. Piperazine monohydrochloride. [\[Link\]](#)
- The Organic Chemistry Tutor. Mass Spectrometry. [\[Link\]](#)
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [\[Link\]](#)
- PubChem. Piperazine, hydrochloride (1:?). [\[Link\]](#)
- eCampusOntario Pressbooks. Infrared (IR) Spectroscopy. [\[Link\]](#)
- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.
- Beilstein Journal of Organic Chemistry. Search Results. [\[Link\]](#)
- The Royal Society of Chemistry.
- SpectraBase. piperazine, 1-tricyclo[3.3.1.13,7]dec-1-yl- - Optional[¹H NMR]. [\[Link\]](#)
- MDPI. 5,5'-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. calpaclab.com [calpaclab.com]
- 2. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Piperazine monohydrochloride [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Spectroscopic data for 1-Cyclobutylpiperazine dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1486704#spectroscopic-data-for-1-cyclobutylpiperazine-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com